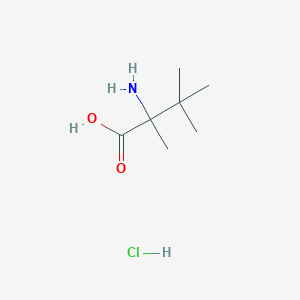
3-Amino-5-(trifluoromethyl)pyridin-2-ol
Übersicht
Beschreibung
“3-Amino-5-(trifluoromethyl)pyridin-2-ol” is a chemical compound with the molecular formula C6H5F3N2O . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . Pyridine derivatives are in great demand as synthons for pharmaceutical products .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including “3-Amino-5-(trifluoromethyl)pyridin-2-ol”, has been a topic of interest in the agrochemical and pharmaceutical industries . Various methods of synthesizing these compounds have been reported . A ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .
Molecular Structure Analysis
The molecular structure of “3-Amino-5-(trifluoromethyl)pyridin-2-ol” consists of a pyridine ring with an amino group at the 3rd position and a trifluoromethyl group at the 5th position . The presence of these functional groups contributes to the unique physicochemical properties of the compound .
Chemical Reactions Analysis
Pyridine derivatives, including “3-Amino-5-(trifluoromethyl)pyridin-2-ol”, can undergo various chemical reactions. For instance, whole cells of Burkholderia sp. MAK1 have been shown to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Amino-5-(trifluoromethyl)pyridin-2-ol” include a molecular weight of 178.11 g/mol . The compound has a trifluoromethyl group, which contributes to its unique physicochemical properties .
Wissenschaftliche Forschungsanwendungen
Agrochemical Applications
Trifluoromethylpyridine (TFMP) derivatives, including “3-Amino-5-(trifluoromethyl)pyridin-2-ol”, are widely used in the agrochemical industry . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis of Active Ingredients
2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a derivative of TFMP, is used as a chemical intermediate for the synthesis of several crop-protection products .
Inhibitors of NS5B in Hepatitis C Treatment
2-Amino-3-chloro-5-trifluoromethylpyridine, a derivative of TFMP, acts as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules. These molecules serve as inhibitors of NS5B, a non-structural protein 5B of the hepatitis C virus, offering potential treatment for Hepatitis C .
Synthesis of Azaindoles
5-Amino-2-(trifluoromethyl)pyridine, another derivative of TFMP, is employed in a convenient, one-pot, synthesis of azaindoles .
Pest Control Properties
As observed with other TFMP derivatives, the presence of fluorine and pyridine structure in “3-Amino-5-(trifluoromethyl)pyridin-2-ol” results in superior pest control properties when compared to traditional phenyl-containing insecticides .
These are some of the unique applications of “3-Amino-5-(trifluoromethyl)pyridin-2-ol”. It’s worth noting that the field of organofluorine chemistry is rapidly evolving, and it’s expected that many novel applications of TFMP will be discovered in the future .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s known that this compound is a commonly used reagent in organic synthesis , which suggests that it may interact with a variety of molecular targets depending on the specific context of its use.
Mode of Action
As a fluoro-substituted reagent, it can participate in various chemical reactions such as alkylation and chlorination . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety may contribute to its biological activities .
Biochemical Pathways
Given its use in organic synthesis , it’s likely that this compound could influence a variety of biochemical pathways depending on the context of its use.
Result of Action
Its effects would likely depend on the specific context of its use, given its role as a reagent in organic synthesis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Amino-5-(trifluoromethyl)pyridin-2-ol. For instance, the reaction process involving this compound needs to pay attention to temperature and pH control .
Eigenschaften
IUPAC Name |
3-amino-5-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)3-1-4(10)5(12)11-2-3/h1-2H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJVAYOQXPDMHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368036 | |
| Record name | 3-Amino-5-(trifluoromethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-(trifluoromethyl)pyridin-2-ol | |
CAS RN |
90778-25-9 | |
| Record name | 3-Amino-5-(trifluoromethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-5-(trifluoromethyl)-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(4-Iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113184.png)
![6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113185.png)








![2-[3-(Benzyloxy)phenyl]benzaldehyde](/img/structure/B113212.png)
